7-(2-hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-(2-Hydroxypropyl)-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the xanthine class of molecules. Xanthines are known for their stimulant and bronchodilator properties, making them useful in various medical applications. This compound, in particular, has been studied for its potential therapeutic effects and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the base xanthine structure. One common method is the alkylation of theophylline with 2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The morpholin-4-yl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production process is scaled up to ensure high yield and purity. This involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The xanthine core can be oxidized to form uric acid derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced xanthine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride are often used.
Substitution: : Nucleophiles like morpholine are introduced under basic conditions.
Major Products Formed
Oxidation: : Uric acid derivatives.
Reduction: : Reduced xanthine derivatives.
Substitution: : Morpholine-substituted xanthine derivatives.
Scientific Research Applications
This compound has been explored in various scientific research fields:
Chemistry: : Studied for its reactivity and potential as a building block for more complex molecules.
Biology: : Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: : Evaluated for its bronchodilator and stimulant properties, making it useful in treating respiratory conditions like asthma.
Industry: : Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with adenosine receptors. By inhibiting adenosine receptors, it prevents the action of adenosine, which is a natural depressant of the central nervous system. This leads to increased alertness and bronchodilation. The molecular targets include adenosine A1 and A2 receptors, and the pathways involved are related to the regulation of neurotransmitter release and smooth muscle relaxation.
Comparison with Similar Compounds
This compound is similar to other xanthine derivatives such as theophylline and caffeine. it has unique structural features, such as the 2-hydroxypropyl and morpholin-4-yl groups, which contribute to its distinct pharmacological properties. Other similar compounds include:
Theophylline: : Used as a bronchodilator and in the treatment of respiratory diseases.
Caffeine: : Commonly used as a stimulant in beverages.
Aminophylline: : A combination of theophylline and ethylenediamine, used in the treatment of asthma and other respiratory conditions.
Properties
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-9(20)8-19-10-11(16(2)14(22)17(3)12(10)21)15-13(19)18-4-6-23-7-5-18/h9,20H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJLNRLEHQINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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